molecular formula C43H66N12O9 B12613522 L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine CAS No. 920011-52-5

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine

Cat. No.: B12613522
CAS No.: 920011-52-5
M. Wt: 895.1 g/mol
InChI Key: GIDNPQTTXHVIGY-ZBZKAUHLSA-N
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Description

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine is a peptide compound composed of the amino acids tryptophan, leucine, serine, proline, lysine, and histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the growing peptide chain using TFA.

    Coupling reaction: to form the peptide bond.

    Cleavage from the resin: and final deprotection to release the peptide.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various protecting group strategies and coupling reagents.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-tryptophyl-L-lysine: Another peptide with similar amino acid composition but different sequence.

    Triptorelin Acetate: A peptide used in hormone therapy with a different sequence and function.

    Leuprolide Acetate: A synthetic nonapeptide used in medical treatments.

Properties

CAS No.

920011-52-5

Molecular Formula

C43H66N12O9

Molecular Weight

895.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C43H66N12O9/c1-25(2)18-33(52-37(57)29(46)19-26-21-48-30-11-4-3-10-28(26)30)40(60)54-35(23-56)42(62)55-17-9-14-36(55)41(61)51-32(13-6-8-16-45)38(58)50-31(12-5-7-15-44)39(59)53-34(43(63)64)20-27-22-47-24-49-27/h3-4,10-11,21-22,24-25,29,31-36,48,56H,5-9,12-20,23,44-46H2,1-2H3,(H,47,49)(H,50,58)(H,51,61)(H,52,57)(H,53,59)(H,54,60)(H,63,64)/t29-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

GIDNPQTTXHVIGY-ZBZKAUHLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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